1-Boc-6-Amino-3,3-dimethyl-2-oxo-2,3-dihydroindole
Overview
Description
1-Boc-6-Amino-3,3-dimethyl-2-oxo-2,3-dihydroindole is a synthetic compound belonging to the indole family. Indoles are significant heterocyclic systems found in many natural products and pharmaceuticals. This compound is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group, an amino group, and a 2-oxo-2,3-dihydroindole core structure. The Boc group is commonly used in organic synthesis to protect amines from unwanted reactions.
Preparation Methods
The synthesis of 1-Boc-6-Amino-3,3-dimethyl-2-oxo-2,3-dihydroindole typically involves multiple steps. One common method includes the following steps:
Formation of the indole core: The indole core can be synthesized using the Fischer indole synthesis, where a phenylhydrazine derivative reacts with a ketone under acidic conditions.
Introduction of the Boc protecting group: The amino group is protected by reacting it with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine.
Functionalization of the indole ring: The 3,3-dimethyl group and the 2-oxo group are introduced through various organic reactions, such as alkylation and oxidation.
Chemical Reactions Analysis
1-Boc-6-Amino-3,3-dimethyl-2-oxo-2,3-dihydroindole undergoes several types of chemical reactions:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the 2-oxo group to a hydroxyl group or to remove the Boc protecting group.
Substitution: The amino group can participate in substitution reactions to introduce various substituents.
Scientific Research Applications
1-Boc-6-Amino-3,3-dimethyl-2-oxo-2,3-dihydroindole has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-Boc-6-Amino-3,3-dimethyl-2-oxo-2,3-dihydroindole involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The Boc protecting group can be removed under acidic conditions, revealing the free amino group, which can then participate in various biochemical reactions .
Comparison with Similar Compounds
1-Boc-6-Amino-3,3-dimethyl-2-oxo-2,3-dihydroindole can be compared with other similar compounds:
1-Boc-6-Amino-2-oxo-2,3-dihydroindole: This compound lacks the 3,3-dimethyl group, which may affect its reactivity and biological activity.
1-Boc-6-Amino-3-methyl-2-oxo-2,3-dihydroindole: This compound has a single methyl group at the 3-position, which may influence its chemical properties and interactions with biological targets.
1-Boc-6-Amino-3,3-dimethyl-2-hydroxy-2,3-dihydroindole:
This compound stands out due to its unique combination of functional groups, making it a versatile intermediate in organic synthesis and a valuable compound for scientific research.
Properties
IUPAC Name |
tert-butyl 6-amino-3,3-dimethyl-2-oxoindole-1-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O3/c1-14(2,3)20-13(19)17-11-8-9(16)6-7-10(11)15(4,5)12(17)18/h6-8H,16H2,1-5H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UJIRYDBKWMIYJE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2=C(C=C(C=C2)N)N(C1=O)C(=O)OC(C)(C)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20679393 | |
Record name | tert-Butyl 6-amino-3,3-dimethyl-2-oxo-2,3-dihydro-1H-indole-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20679393 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
276.33 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1049677-44-2 | |
Record name | tert-Butyl 6-amino-3,3-dimethyl-2-oxo-2,3-dihydro-1H-indole-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20679393 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.